molecular formula C12H9N3O B8539123 2-Methoxy-5-(4-pyridinyl)nicotinonitrile CAS No. 70959-61-4

2-Methoxy-5-(4-pyridinyl)nicotinonitrile

Cat. No. B8539123
M. Wt: 211.22 g/mol
InChI Key: UAOTWASOGSHQAI-UHFFFAOYSA-N
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Patent
US04264609

Procedure details

A recently published abstract ["Current Abstracts of Chemistry", Vol. 74, Issue 814, Item 285573, 1979] of a Polish publication [Nantkanomirski and Kaczmarek, Polish J. Pharmacol. Pharmacy 30(5), 707-12 (1978)] shows, inter alia, the reaction of 3-dimethylamino-2-(4-pyridinyl)acrolein [same as β-(dimethylamino)-α-(4-pyridinyl)acrolein] with malononitrile in the presence of sodium methoxide in methanol to produce 2-methoxy-5-(4-pyridinyl)nicotinonitrile.
Name
3-dimethylamino-2-(4-pyridinyl)acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:13])[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)[CH:5]=O.[C:14](#[N:18])[CH2:15]C#N.[CH3:19][O-:20].[Na+]>CO>[CH3:19][O:20][C:13]1[N:2]=[CH:3][C:4]([C:7]2[CH:8]=[CH:9][N:10]=[CH:11][CH:12]=2)=[CH:5][C:15]=1[C:14]#[N:18] |f:2.3|

Inputs

Step One
Name
3-dimethylamino-2-(4-pyridinyl)acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=C(C=O)C1=CC=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C#N)C=C(C=N1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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